5-Bromo-2-chloro-3-methylaniline
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Overview
Description
5-Bromo-2-chloro-3-methylaniline: is an organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . It is a derivative of aniline, substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylaniline typically involves multi-step reactions starting from toluene derivatives. One common method includes:
Nitration: of toluene to form nitrotoluene.
Reduction: of the nitro group to an amine.
Halogenation: to introduce bromine and chlorine substituents.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of halogen atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Catalysts: Palladium catalysts for coupling reactions.
Major Products: The major products depend on the specific reactions but can include various substituted anilines and complex organic molecules used in pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-3-methylaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical agents, including potential drugs for various diseases .
Industry: The compound is used in the production of dyes, pigments, and agrochemicals, contributing to the development of new materials and products .
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-3-methylaniline exerts its effects involves its interaction with specific molecular targets. For example, in coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The presence of bromine and chlorine atoms influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
- 4-Bromo-2-methylaniline
- 3-Bromo-5-chloro-2-methylaniline
- 2-Chloro-5-bromoaniline
Comparison: 5-Bromo-2-chloro-3-methylaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and industrial applications .
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTAZIIMOPHNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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